Calamine

Descripción general

Descripción

Calamine, also known as this compound lotion, is a medication primarily used to treat mild itchiness and skin irritations. It is a combination of zinc oxide and 0.5% ferric oxide (Fe₂O₃). This compound has been used for centuries, with its application dating back to 1500 BC. It is commonly used to treat conditions such as sunburn, insect bites, poison ivy, poison oak, and other mild skin conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Calamine lotion is prepared by mixing this compound powder (a combination of zinc oxide and ferric oxide) with other ingredients such as glycerin, bentonite magma, and calcium hydroxide solution. The process involves the following steps :

- Weigh and measure the required ingredients accurately.

- Dilute the bentonite magma with an equal volume of calcium hydroxide solution.

- Mix the this compound powder and zinc oxide powder intimately in a mortar with glycerin and a portion of the diluted magma.

- Triturate until a smooth, uniform paste is formed.

- Gradually incorporate the remainder of the diluted magma.

- Add enough calcium hydroxide solution to make the final volume.

- Shake well and place in an appropriate container.

Industrial Production Methods: In industrial settings, this compound lotion is produced in large batches using similar methods but with automated equipment to ensure consistency and efficiency. The ingredients are mixed in large tanks, and the final product is filtered and packaged for distribution .

Análisis De Reacciones Químicas

Types of Reactions: Calamine undergoes various chemical reactions, including:

Oxidation: Zinc oxide can undergo oxidation reactions, forming zinc hydroxide in the presence of water.

Reduction: Ferric oxide can be reduced to ferrous oxide under certain conditions.

Substitution: Zinc oxide can participate in substitution reactions with other metal oxides.

Common Reagents and Conditions:

Oxidation: Water and oxygen are common reagents.

Reduction: Reducing agents such as hydrogen or carbon monoxide.

Substitution: Other metal oxides or salts.

Major Products Formed:

Oxidation: Zinc hydroxide.

Reduction: Ferrous oxide.

Substitution: Various metal oxides depending on the reagents used

Aplicaciones Científicas De Investigación

Dermatological Applications

Calamine is extensively utilized in dermatology due to its antipruritic (anti-itch) and soothing properties. It is particularly effective in treating the following conditions:

- Eczema and Dermatitis : this compound lotion is beneficial for acute or subacute eczema and dermatitis, especially when complicated by fungal infections. Its soothing effect helps alleviate itching and inflammation .

- Sunburn and Insect Bites : The cooling properties of this compound make it an effective treatment for sunburns and insect bites, providing relief from pain and irritation .

- Herpes Zoster : this compound lotion serves as a soothing agent for eruptions associated with herpes zoster, helping to reduce discomfort .

- Other Skin Conditions : this compound is also effective in managing conditions such as lichen planus, pityriasis rosea, miliaria, urticaria, and drug eruptions .

Cosmetic Uses

In the cosmetic industry, this compound is valued for its multifunctional benefits:

- Acne Treatment : this compound's ability to absorb excess oil and reduce inflammation makes it a popular ingredient in anti-acne products .

- Skin Protectant : It forms a protective barrier on the skin, shielding it from external irritants while maintaining moisture balance .

- Astringent Properties : this compound possesses mild astringent properties that help tighten skin and minimize the appearance of enlarged pores .

Case Study 1: Eczema Treatment

A retrospective study analyzed the effectiveness of this compound lotion as an adjunctive therapy to mometasone furoate ointment in infants with eczema. Results indicated that infants receiving both treatments exhibited significant improvements in eczema severity compared to those receiving only mometasone (P < .01) . This highlights this compound's role in enhancing treatment outcomes for inflammatory skin conditions.

Case Study 2: Chronic Urticaria Management

A survey among dermatologists revealed that 62% would prescribe this compound lotion for managing pruritus associated with chronic urticaria. The study emphasized the importance of combining topical treatments with oral antihistamines to optimize patient outcomes . This suggests that this compound is considered a viable option in comprehensive itch management strategies.

Chemical Properties and Formulations

This compound's chemical composition primarily includes:

- Zinc oxide (ZnO)

- Ferric oxide (Fe₂O₃)

These components confer unique properties that facilitate its use in various formulations:

- This compound Lotion : Typically contains 15% zinc oxide and 0.5% ferric oxide, providing a soothing effect while drying out weeping lesions .

- Modified Formulations : Innovations include adding microcrystalline cellulose as a suspending agent to improve stability and application properties .

Summary Table of Applications

| Application Area | Specific Uses | Effectiveness |

|---|---|---|

| Dermatology | Eczema, dermatitis, sunburn, insect bites | Reduces itching and inflammation |

| Cosmetics | Acne treatment, skin protectant | Absorbs oil, soothes irritated skin |

| Adjunctive Therapy | Enhances efficacy of corticosteroids | Improves treatment outcomes for eczema |

| Chronic Conditions | Pruritus management in urticaria | Recommended by dermatologists |

Mecanismo De Acción

Calamine is often compared with other compounds used for similar purposes, such as:

Hydroxyzine: An antihistamine used to relieve itching but causes sedation.

Diphenhydramine: Another antihistamine used for allergic reactions and itching but also causes drowsiness.

Pramoxine Hydrochloride: An external analgesic used in combination with this compound in some formulations for enhanced itch relief .

Uniqueness of this compound: this compound is unique due to its combination of zinc oxide and ferric oxide, providing both antipruritic and astringent properties without causing significant side effects like sedation or drowsiness.

Comparación Con Compuestos Similares

- Hydroxyzine

- Diphenhydramine

- Pramoxine Hydrochloride

Calamine remains a widely used and effective treatment for various skin conditions, offering a combination of soothing, protective, and drying effects.

Actividad Biológica

Calamine, primarily composed of zinc oxide and ferric oxide, has been widely recognized for its therapeutic properties, particularly in dermatological applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various conditions, and the underlying research findings.

This compound is traditionally defined as a mixture of zinc oxide (ZnO) and ferric oxide (Fe2O3). The primary active ingredient, zinc oxide, is known for its antiseptic , astringent , and anti-inflammatory properties. Recent studies have demonstrated that this compound exhibits significant biological activities due to its composition:

- Antibacterial Activity : Research indicates that both original this compound and its calcined form possess antibacterial properties. When processed at high temperatures, zinc carbonate in this compound decomposes into zinc oxide, enhancing its antibacterial efficacy against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .

- Astringent Properties : Zinc oxide acts as an astringent, which helps to reduce exudation from skin lesions and provides a protective barrier over the skin .

- Antipruritic Effects : this compound lotion has been shown to alleviate itching associated with various skin conditions, making it a common treatment for rashes and insect bites .

Antibacterial Efficacy

A study focused on the structural morphology of zinc oxide in this compound lotion revealed that ZnO structures significantly inhibit bacterial growth. The antibacterial tests demonstrated remarkable inhibition against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting that the bactericidal capability is largely attributed to the presence of ZnO structures .

| Bacteria | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 20 |

| Pseudomonas aeruginosa | 18 |

Case Studies

- Eczema Treatment : A clinical study assessed this compound lotion as an adjunctive therapy to mometasone furoate ointment in treating infant eczema. Results indicated that this compound not only enhanced the therapeutic effects of the ointment but also reduced side effects associated with steroid use .

- Skin Irritations : In a controlled trial involving patients with various skin irritations, this compound lotion was applied topically. Patients reported significant relief from itching and inflammation within 48 hours of treatment, showcasing its effectiveness as a soothing agent .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

- Antiseptic : Reduces risk of infection in minor cuts and abrasions.

- Antibacterial : Effective against common skin pathogens.

- Astringent : Helps control exudation from wounds.

- Anti-inflammatory : Reduces redness and swelling associated with skin irritations.

- Moisturizing : Provides hydration to dry skin areas.

Propiedades

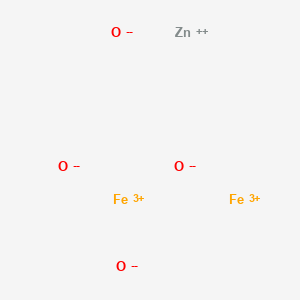

IUPAC Name |

zinc;iron(3+);oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Fe.4O.Zn/q2*+3;4*-2;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPYIZQLXMGRKSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[Fe+3].[Fe+3].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Fe2O4Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9051612 | |

| Record name | Iron zinc oxide (Fe2ZnO4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

8011-96-9, 12063-19-3 | |

| Record name | Calamine [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008011969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron zinc oxide (Fe2ZnO4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.